molecular formula C6H4Cl4Si B14087318 m-Chlorophenyltrichlorosilane CAS No. 2003-89-6

m-Chlorophenyltrichlorosilane

Katalognummer: B14087318
CAS-Nummer: 2003-89-6
Molekulargewicht: 246.0 g/mol
InChI-Schlüssel: ZIILLBRFKOKOGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Chlorophenyltrichlorosilane is an organosilicon compound with the molecular formula C₆H₄Cl₄Si. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity with water and moisture, producing hydrochloric acid . This compound is used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

m-Chlorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of m-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:

C6H4ClMgBr+SiCl4C6H4ClSiCl3+MgBrClC_6H_4ClMgBr + SiCl_4 \rightarrow C_6H_4ClSiCl_3 + MgBrCl C6​H4​ClMgBr+SiCl4​→C6​H4​ClSiCl3​+MgBrCl

Industrial production methods often involve the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method allows for large-scale production of this compound with high yields .

Analyse Chemischer Reaktionen

m-Chlorophenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.

  • Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form m-chlorophenylsilanol and hydrochloric acid:

    C6H4ClSiCl3+3H2OC6H4ClSi(OH)3+3HClC_6H_4ClSiCl_3 + 3H_2O \rightarrow C_6H_4ClSi(OH)_3 + 3HCl C6​H4​ClSiCl3​+3H2​O→C6​H4​ClSi(OH)3​+3HCl

  • Substitution: : It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines. For example:

    C6H4ClSiCl3+3ROHC6H4ClSi(OR)3+3HClC_6H_4ClSiCl_3 + 3ROH \rightarrow C_6H_4ClSi(OR)_3 + 3HCl C6​H4​ClSiCl3​+3ROH→C6​H4​ClSi(OR)3​+3HCl

  • Condensation: : this compound can also participate in condensation reactions to form siloxane polymers. This reaction is particularly useful in the production of silicone-based materials .

Wissenschaftliche Forschungsanwendungen

m-Chlorophenyltrichlorosilane has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of m-Chlorophenyltrichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. These reactions are fundamental in the formation of siloxane polymers and other organosilicon compounds .

Vergleich Mit ähnlichen Verbindungen

m-Chlorophenyltrichlorosilane can be compared with other chlorosilanes such as trichlorosilane, dichlorosilane, and methyltrichlorosilane.

This compound is unique due to the presence of the m-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This uniqueness makes it valuable in specific applications where tailored reactivity is required .

Eigenschaften

CAS-Nummer

2003-89-6

Molekularformel

C6H4Cl4Si

Molekulargewicht

246.0 g/mol

IUPAC-Name

trichloro-(3-chlorophenyl)silane

InChI

InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H

InChI-Schlüssel

ZIILLBRFKOKOGU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.